molecular formula C11H16N2O B2374984 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile CAS No. 1342582-00-6

1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile

Cat. No.: B2374984
CAS No.: 1342582-00-6
M. Wt: 192.262
InChI Key: XQGQWQFDOCMTNB-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile is a piperidine derivative featuring a cyclopropylacetyl substituent at the 1-position and a cyano group at the 4-position.

Properties

IUPAC Name

1-(2-cyclopropylacetyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-8-10-3-5-13(6-4-10)11(14)7-9-1-2-9/h9-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGQWQFDOCMTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Chemical Reactions Analysis

1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile is utilized in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific pathways or receptors.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylacetyl group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The carbonitrile group may also participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Key Observations :

  • Synthesis Yields : Yields range from 72% (benzylcyclopropyl derivative) to 88% (trifluoromethylphenyl analog), reflecting the efficiency of coupling vs. cyclopropanation strategies .
  • Substituent Complexity: Hybrid structures (e.g., quinoline-piperazine hybrids ) require multi-step protocols, whereas simpler aryl groups (e.g., trifluoromethylphenyl ) are accessible via single-step cross-coupling.

Pharmacological and Functional Comparisons

Key Observations :

  • Receptor Targeting: Piperidine carbonitriles with lipophilic substituents (e.g., trifluoromethyl, benzyl) show affinity for sigma-1 receptors or NOP receptors .
  • Antimicrobial Activity: Derivatives with heterocyclic appendages (e.g., benzimidazole ) exhibit notable antimicrobial effects.

Physicochemical and Stability Comparisons

  • Lipophilicity : The cyclopropyl group in the target compound likely reduces logP compared to benzyl or trifluoromethylphenyl analogs, balancing solubility and membrane permeability.
  • Crystallinity: Analogs like 1-piperidinocyclohexanecarbonitrile are supplied as crystalline solids (≥95% purity), suggesting similar derivatives may exhibit favorable formulation properties .

Biological Activity

1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development.

Chemical Structure and Synthesis

The synthesis of 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with cyclopropylacetyl chloride in the presence of a base like triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride, leading to the formation of the desired compound.

Chemical Properties:

  • IUPAC Name: 1-(2-cyclopropylacetyl)piperidine-4-carbonitrile
  • CAS Number: 1342582-00-6
  • InChI Key: XQGQWQFDOCMTNB-UHFFFAOYSA-N

The biological activity of 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyclopropylacetyl group can form covalent bonds with active sites, potentially inhibiting enzyme activity or modulating receptor functions. The carbonitrile group may also engage in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Potential Targets and Biological Activity

Recent studies using computer-aided methods have identified a spectrum of biological activities for piperidine derivatives, including 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile. These activities include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.
  • Receptor Modulation: It may interact with various receptors, influencing signaling pathways relevant to conditions such as cancer and neurological disorders.

Table: Comparison with Similar Compounds

Compound NameKey Functional GroupsBiological Activity
1-(2-Cyclopropylacetyl)piperidine-4-carbonitrileCyclopropylacetyl, CarbonitrileEnzyme inhibition, receptor modulation
1-(2-Cyclopropylacetyl)piperidine-4-carboxamideCyclopropylacetyl, CarboxamideAltered reactivity and binding properties
1-(2-Cyclopropylacetyl)piperidine-4-methanolCyclopropylacetyl, AlcoholPotentially different pharmacological profiles

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of piperidine derivatives, including 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile. For instance:

  • In Silico Evaluation Study (2023) : This study utilized computational tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to predict the potential targets and biological activity spectra for new piperidine derivatives. It was found that these compounds could affect various enzymes, receptors, and transport systems, indicating a wide range of potential applications in medicine, including cancer treatment and central nervous system disorders .
  • Pharmacological Studies : Preliminary pharmacological assessments have suggested that compounds similar to 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile exhibit anti-inflammatory and anticancer properties. These findings point towards their potential as therapeutic agents .

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